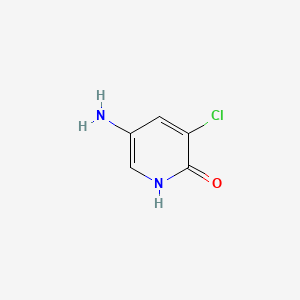

5-Amino-3-chloropyridin-2-ol

Beschreibung

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in organic chemistry. bldpharm.com Its derivatives are integral to numerous natural products, including vitamins and alkaloids, and form the core of many synthetic pharmaceuticals and agrochemicals. bldpharm.com The introduction of a hydroxyl group onto the pyridine ring gives rise to pyridinols and their tautomeric forms, pyridones, which are of significant interest.

Pyridinol and pyridone derivatives are highly valued scaffolds in organic synthesis and medicinal chemistry. wuxibiology.commdpi.com Their importance stems from several key features: they serve as versatile intermediates for building more complex molecular architectures, their functional groups allow for a wide range of chemical transformations, and the scaffold itself is a recognized pharmacophore found in many biologically active molecules. wuxibiology.com The ability of the nitrogen atom and the hydroxyl/keto group to participate in hydrogen bonding influences the solubility and interaction of these molecules with biological targets. wuxibiology.com As a result, the pyridinol skeleton is extensively used in drug design and the synthesis of functional materials. wuxibiology.comgoogle.comthegoodscentscompany.com

5-Amino-3-chloropyridin-2-ol is a substituted pyridinol that is available commercially as a research chemical. Despite its availability, a review of public scientific literature and patent databases reveals that this specific isomer is not extensively documented. Its primary role appears to be that of a specialized chemical building block, likely utilized in proprietary or early-stage discovery research that has not yet been widely published.

The research value of this compound lies in its trifunctional nature. The presence of an amino group, a chloro substituent, and a hydroxypyridine core provides multiple reactive sites for synthetic modification. These functional groups make it a potentially valuable precursor for generating diverse and complex molecules. For instance, the amino group can be acylated or used as a nucleophile, while the chlorine atom can be displaced or participate in cross-coupling reactions, a common strategy for forming carbon-carbon or carbon-nitrogen bonds. sigmaaldrich.com Furthermore, the core ring system can be used to construct fused heterocyclic systems, such as oxazolopyridines or thiazolopyridines, which are classes of compounds investigated for their biological activity. researchgate.net

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₅H₅ClN₂O |

| CAS Number | 1314916-27-2 |

| Molecular Weight | 144.56 g/mol |

A critical aspect of the chemistry of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridin-2-one form. rsc.org Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. For the title compound, this equilibrium exists between the aromatic alcohol form (the "enol" or "lactim" tautomer) and the non-aromatic amide form (the "keto" or "lactam" tautomer).

Figure 1: Primary Tautomeric Equilibrium

The position of this equilibrium is highly sensitive to the molecular environment. Computational and spectroscopic studies have shown that for the parent 2-hydroxypyridine, the enol (hydroxyl) form is favored in the gas phase, whereas the keto (pyridone) form, which has a significantly larger dipole moment, predominates in polar solvents and in the solid state. wuxibiology.comnih.govjournalcsij.com

Substituents on the pyridine ring also exert a strong influence on the tautomeric preference. Theoretical and rotational spectroscopy studies on chlorinated 2-hydroxypyridines have demonstrated that the position of the chlorine atom is a key determinant. nih.gov Specifically, chlorination at the C5 position, as in the title compound, has been shown to strongly stabilize the lactim (hydroxyl) tautomer in the gas phase. nih.govrsc.org While the amino group at C5 also influences the electronic properties of the ring, the pyridinol-pyridinone equilibrium is the most significant tautomerism to consider for this molecule. A secondary, less favored, amino-imino tautomerism is also theoretically possible. The interplay of these structural factors is crucial for understanding the compound's reactivity and its interactions in various chemical systems.

Eigenschaften

IUPAC Name |

5-amino-3-chloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-4-1-3(7)2-8-5(4)9/h1-2H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINWMXLYVGAQAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80717563 | |

| Record name | 5-Amino-3-chloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314916-27-2 | |

| Record name | 5-Amino-3-chloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5-amino-3-chloropyridin-2-ol and Its Analogs

Established Chemical Synthesis Pathways to 5-Amino-3-chloropyridin-2-ol

The traditional synthesis of polysubstituted pyridines like this compound relies on the sequential introduction of functional groups onto a pyridine core. The success of these pathways hinges on controlling the regioselectivity of each reaction step, which is dictated by the electronic nature of the substituents already present on the ring.

Halogenation and Amination Strategies on Pyridine Precursors

A common approach to substituted pyridines involves the halogenation and amination of suitable precursors. The order of these steps is critical and often determined by the activating or deactivating effects of the substituents.

One plausible route begins with the chlorination of 2-aminopyridine. The reaction of 2-aminopyridine with a chlorinating agent in a strongly acidic medium (Hammett acidity function < -3.5) can yield 2-amino-5-chloropyridine with minimal formation of the 2-amino-3,5-dichloropyridine byproduct. nih.gov Subsequent conversion of the 2-amino group to a hydroxyl group via diazotization, followed by hydrolysis, could yield 5-chloropyridin-2-ol. youtube.com The final step would be the nitration at the 3-position followed by reduction to the amine, a challenging sequence due to the directing effects of the existing chloro and hydroxyl groups.

Alternatively, starting with 2-hydroxypyridine (which exists in tautomeric equilibrium with 2-pyridone), chlorination can be performed. However, controlling the position of chlorination can be difficult. A more controlled method involves starting with a pre-functionalized precursor like 3-chloropyridine. chempanda.com The introduction of a hydroxyl group at the 2-position and an amino group at the 5-position would then be required. The Chichibabin reaction, a classic amination method involving sodium amide, typically directs amination to the 2- or 6-position and would likely be unsuitable for functionalizing the 5-position in this case. youtube.com

A summary of relevant halogenation and amination starting materials is presented below.

| Starting Material | Reagent(s) | Product(s) | Key Observation |

| 2-Aminopyridine | HCl, Chlorinating Agent | 2-Amino-5-chloropyridine | High selectivity in strongly acidic media. nih.gov |

| 2-Amino-5-chloropyridine | N-Chlorosuccinimide (NCS) | 2-Amino-3,5-dichloropyridine | Further chlorination at the 3-position. |

Hydroxylation and Amination Route Design

Designing a synthetic route based on hydroxylation and amination strategies requires careful selection of precursors and reaction conditions to ensure correct regiochemistry. The direct hydroxylation of pyridine rings is often challenging, but specific methods have been developed.

One potential pathway could start from 2,3-dichloropyridine. Selective nucleophilic aromatic substitution (SNAr) could be employed. The 2-position of a pyridine ring is generally more activated towards nucleophilic attack than the 3-position. Therefore, reaction with a hydroxide source might preferentially yield 3-chloropyridin-2-ol. acs.org The subsequent introduction of an amino group at the 5-position would be the next challenge. This could be approached via nitration followed by reduction, though the regioselectivity of nitrating 3-chloropyridin-2-ol would need to be carefully controlled.

Another conceptual route involves the diazotization of an aminopyridine precursor to generate a hydroxyl group. For instance, if 2,5-diamino-3-chloropyridine could be synthesized, selective diazotization of the 2-amino group could potentially yield the target compound. The conversion of 2-aminopyridines to 2-pyridones via diazotization and hydrolysis is a known transformation. youtube.com

Regioselective Functionalization Approaches

Regioselective synthesis relies on strategies that direct functional groups to specific positions with high precision, often overcoming the inherent reactivity patterns of the heterocyclic ring. Directed ortho-metalation (DoM) is a powerful tool in this regard.

A strategy applicable here involves the lithiation of a substituted pyridine. For example, the synthesis of 3-chloropyridine-2-carboxaldehyde is achieved by treating 3-chloropyridine with n-butyllithium at low temperatures, which directs lithiation to the 2-position, followed by quenching with DMF. This demonstrates that the C-2 position adjacent to the chlorine atom can be selectively functionalized. A similar strategy could be envisioned starting with 3-chloro-5-aminopyridine. Protecting the amino group and then performing a directed metalation-hydroxylation sequence at the 2-position could be a viable, albeit complex, route.

Furthermore, studies on the synthesis of natural products have highlighted methods for the regioselective functionalization of 2-chloropyridines. For instance, directed ortho-lithiation of 2-chloroisonicotinic acid using lithium tetramethylpiperidine (LiTMP) selectively functionalizes the 5-position. google.com Adapting such a strategy to a 3-chloropyridin-2-ol system could allow for the introduction of the amino group at the desired C-5 position.

Novel and Sustainable Synthetic Approaches

Modern synthetic chemistry is increasingly focused on developing more efficient, selective, and environmentally benign methods. Biocatalysis and advanced metal-catalyzed reactions represent the forefront of this movement, offering promising alternatives to traditional multi-step syntheses.

Biocatalytic Transformations for Pyridinol Derivatives (e.g., Oxyfunctionalization)

Biocatalysis offers a highly attractive strategy for the regioselective hydroxylation of aromatic rings under mild conditions. Whole-cell biocatalysts can perform complex transformations with high specificity, often avoiding the need for protecting groups and harsh reagents.

Research has identified the bacterium Burkholderia sp. MAK1 as a particularly effective biocatalyst for the oxyfunctionalization of pyridine derivatives. nih.gov This strain is capable of converting various pyridin-2-amines into their corresponding 5-hydroxy derivatives. nih.govresearchgate.net This represents a direct and sustainable method for creating the 5-amino-pyridin-2-ol scaffold.

Notably, Burkholderia sp. MAK1 has been shown to hydroxylate a range of substituted 2-aminopyridines. nih.gov The enzyme system exhibits remarkable regioselectivity for the C-5 position. For instance, it can convert 4-chloro-2-aminopyridine into 2-amino-4-chloro-5-hydroxypyridine. nih.gov Crucially, the bacterium was also tested with 3-chloropyridin-2-amine, which was converted to 6-amino-5-chloro-pyridin-3-ol, demonstrating its ability to act on chlorinated substrates, although the hydroxylation occurred at a different position in this specific case. nih.gov The application of such a biocatalyst to a precursor like 3-chloropyridin-2-amine, potentially through enzyme evolution or medium engineering, could provide a green pathway to the target molecule or its isomers.

| Substrate | Biocatalyst | Product | Key Feature |

| Pyridin-2-amines | Burkholderia sp. MAK1 | 5-Hydroxy-pyridin-2-amines | High regioselectivity for C-5 hydroxylation. nih.gov |

| 3-Chloropyridin-2-amine | Burkholderia sp. MAK1 | 6-Amino-5-chloro-pyridin-3-ol | Demonstrates tolerance for chlorinated substrates. nih.gov |

Metal-Catalyzed Coupling Reactions in Pyridin-2-ol Synthesis

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-heteroatom bonds. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is particularly relevant for the synthesis of aminopyridines from halopyridine precursors. nrochemistry.comnumberanalytics.com

This methodology could be applied to a precursor such as 3,5-dichloropyridin-2-ol. The differential reactivity of the two chlorine atoms could potentially allow for selective amination. Research on the Buchwald-Hartwig amination of 2,4-dichloropyridine has shown that highly regioselective amination at the C-2 position is possible using specific palladium catalysts and ligands like XantPhos, followed by amination at the C-4 position under different conditions. researchgate.net A similar strategy could be developed for a 3,5-dichloro-2-hydroxypyridine (or a protected version), where a judicious choice of catalyst, ligand, and reaction conditions could enable the selective substitution of the chlorine at C-5 with an amino group. mdpi.com

The advantages of this approach include mild reaction conditions and a broad tolerance for various functional groups. The development of advanced palladium precatalysts has further enhanced the reliability and efficiency of these transformations.

Flow Chemistry and Continuous Processing Applications in Pyridinol Synthesis

The synthesis of pyridinol derivatives is increasingly benefiting from the adoption of flow chemistry and continuous processing technologies. These methods offer significant advantages over traditional batch processing, including enhanced control over reaction parameters, improved safety for handling hazardous intermediates, and greater scalability. ucla.eduvcu.edu

Continuous flow systems enable precise management of temperature, pressure, and reaction times, which is crucial for optimizing the synthesis of complex heterocyclic compounds like pyridinols. For instance, the use of flow reactors has been shown to streamline manufacturing processes, in some cases reducing a multi-step batch process to a single continuous step. vcu.edu This consolidation of operations can lead to substantial increases in yield; one study on the manufacturing of a pyridine-based drug, Nevirapine, reported a yield increase from 58% to 92% after switching to a continuous flow process. vcu.edu

In the context of pyridinol-related structures, a fully continuous flow synthesis for 2-hydroxypyridine-N-oxide (HOPO), a key reagent in pharmaceutical preparations, has been successfully developed and scaled up. acs.org This process involves catalytic oxidation in a mixed fixed-bed reactor equipped with a 3D-printed static mixer to ensure complete conversion, followed by a continuous post-treatment crystallization. acs.org This integrated system achieved an isolated yield of over 90% and a production rate of 8 kg/day , highlighting the industrial applicability of continuous flow for pyridinol derivatives. acs.org The technology is adaptable for synthesizing a range of materials, including new pharmaceuticals and agrochemicals, by offering higher yields and lower production costs. vcu.edu

While specific applications in the synthesis of this compound are not extensively documented in public literature, the principles are broadly applicable. Researchers have utilized flow chemistry for the multistep synthesis of other amino-heterocycles, demonstrating the robustness of this approach. newdrugapprovals.org For example, the synthesis of 2-chloro-5-(chloromethyl)pyridine derivatives has been efficiently achieved using a continuous flow reactor module, which provides superior reaction control and safety compared to batch methods. researchgate.net The inherent advantages of flow chemistry in improving reaction efficiency and safety make it a promising avenue for the synthesis of this compound and its analogs. ucla.eduresearchgate.net

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is a critical factor in the successful synthesis of substituted pyridinols, directly impacting product yield, purity, and the economic viability of the process. For compounds structurally similar to this compound, research has focused on variables such as solvent, temperature, catalysts, and reactant stoichiometry.

The synthesis of related aminopyridines often involves multi-step processes where each step requires careful optimization. For example, in the synthesis of 2-amino-3,5-dichloropyridine from 2-amino-5-chloropyridine, reaction parameters are meticulously controlled. google.com The choice of solvent, reaction time, and temperature all play a crucial role in maximizing yield and purity. google.com

Detailed findings from the synthesis of a related compound, 2-amino-3,5-dichloropyridine, illustrate the impact of condition optimization.

Table 1: Optimization of Reaction Conditions for 2-amino-3,5-dichloropyridine Synthesis google.com

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Starting Material | 2-amino-5-chloropyridine | 2-amino-5-chloropyridine |

| Reagent | N-chlorosuccinimide | N-chlorosuccinimide |

| Solvent | DMF and Methanol (1:1.5 v/v) | Propanol |

| Temperature | 15 °C | 100 °C |

| Reaction Time | 5 hours | 0.5 hours |

| Yield | 53.1% | 55.8% |

| Purity (GC) | 96.28% | 98.50% |

Furthermore, biocatalytic approaches are also being explored. In the hydroxylation of pyridine derivatives using Burkholderia sp. MAK1, temperature was identified as a key parameter. The bioconversion of 4-chloropyridin-2-amine to 6-amino-4-chloro-pyridin-3-ol was most rapid at 30 °C and 35 °C. nih.gov The synthesis of other analogs, such as 4-Amino-5-methylpyridin-2-ol, has been optimized to achieve yields as high as 84% by using pressure reactors with potassium hydroxide in methanol at 180°C. These examples underscore the importance of systematic optimization of reaction conditions to achieve high yields and purity in the synthesis of complex pyridinol derivatives.

Purification and Isolation Methodologies in Pyridinol Research

The purification and isolation of the target compound are final, critical steps in ensuring the quality of synthesized pyridinols. Given the potential for side-reactions and the presence of unreacted starting materials, robust purification strategies are essential. Common methodologies employed in pyridinol research include recrystallization, column chromatography, and evaporation concentration. google.com

For aminopyridine derivatives closely related to this compound, a combination of these techniques is often used. A typical purification process for 2-amino-3,5-dichloropyridine involves an initial removal of the solvent by evaporation, followed by purification via silica gel column chromatography or recrystallization. google.com The choice of solvent for recrystallization is crucial for obtaining high-purity crystals and is selected based on the solubility profile of the product and impurities. google.com

Table 2: Purification Techniques in Pyridinol Analog Synthesis

| Compound | Purification Method | Solvents / Eluents | Reference |

|---|---|---|---|

| 2-amino-3,5-dichloropyridine | Silica gel column chromatography | Not specified | google.com |

| 2-amino-3,5-dichloropyridine | Recrystallization | Ethyl acetate, ethanol, methylene dichloride, normal hexane | google.com |

| 3-chloropyridin-2-amine | Column chromatography on silica gel | Ethyl acetate/petroleum ether (1:5) | nih.gov |

| 3-chloropyridin-2-amine | Recrystallization | Dichloromethane | nih.gov |

| 2-hydroxypyridine-N-oxide | Acid crystallization | Not specified | acs.org |

In the case of 3-chloropyridin-2-amine, an impurity isolated during the synthesis of an insecticide intermediate, the crude product was first isolated by filtration and then purified by column chromatography on silica gel. nih.gov Subsequent recrystallization from dichloromethane yielded colorless single crystals suitable for X-ray diffraction analysis. nih.gov Modern continuous processing techniques may also integrate purification steps, such as the continuous acid crystallization used in the synthesis of 2-hydroxypyridine-N-oxide, which yields a high-purity solid product without the need for separate purification stages. acs.org The final purity of the isolated compound is often confirmed using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. google.comnih.gov

Chemical Reactivity and Mechanistic Investigations of 5-amino-3-chloropyridin-2-ol

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring of 5-Amino-3-chloropyridin-2-ol is subject to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the electronic properties of the existing substituents. The amino group (-NH₂) at the 5-position and the hydroxyl group (-OH) at the 2-position are electron-donating groups, which activate the pyridine ring towards electrophilic attack. Conversely, the chlorine atom (-Cl) at the 3-position is an electron-withdrawing group, which deactivates the ring towards electrophiles but can activate it for nucleophilic aromatic substitution. vulcanchem.com

In electrophilic aromatic substitution (EAS) reactions, the directing effects of the activating amino and hydroxyl groups would favor substitution at positions ortho and para to them. However, the positions are already substituted. The chlorine atom, being a deactivating group, would direct incoming electrophiles to the meta position relative to it. The interplay of these effects determines the ultimate position of substitution. For instance, in related substituted pyridines, the electron-donating groups have a dominant activating effect. ambeed.com

Nucleophilic aromatic substitution (SNA r) reactions are also possible, particularly at the carbon atom bearing the chlorine atom. The electron-withdrawing nature of the chlorine and the pyridine nitrogen facilitates attack by nucleophiles. researchgate.net In similar chloropyridine systems, the chlorine atom can be displaced by various nucleophiles, although this may require forcing conditions such as high temperatures. vulcanchem.comsioc-journal.cn The presence of the nitro group in related compounds like N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine activates the chloropyridine moiety for nucleophilic aromatic displacement. researchgate.net

Transformations Involving Amino and Hydroxyl Functional Groups

The amino and hydroxyl groups of this compound are key sites for a variety of chemical transformations.

Reactions of the Amino Group: The amino group at the 5-position is nucleophilic and can participate in a range of reactions. vulcanchem.com These include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.

Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate can then be subjected to various Sandmeyer-type reactions to introduce a wide range of functional groups.

Reactions of the Hydroxyl Group: The hydroxyl group at the 2-position imparts phenolic character to the molecule and can undergo reactions typical of alcohols and phenols. vulcanchem.com

Etherification: Reaction with alkyl halides in the presence of a base (Williamson ether synthesis) to form ethers.

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Nucleophilic Substitution: The hydroxyl group itself can be displaced under certain conditions, although this is generally more difficult than substitution of a halogen.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound is influenced by its functional groups. The amino and hydroxyl groups are susceptible to oxidation. For instance, similar aminophenol structures can be oxidized to form quinone-imine species. The pyridine ring itself can be resistant to oxidation, but the nitrogen atom can be oxidized to an N-oxide under specific conditions. ambeed.com

Reduction reactions can also be performed on this molecule. While the pyridine ring is generally stable to reduction, the chlorine atom can potentially be removed via catalytic hydrogenation, a process known as hydrodehalogenation. In related nitro-substituted pyridines, the nitro group is readily reduced to an amino group using various reducing agents like iron in acidic medium or catalytic hydrogenation. ambeed.comambeed.com

Rearrangement Reactions and Tautomeric Equilibria Studies

This compound can exist in tautomeric forms. The pyridin-2-ol form is in equilibrium with its pyridin-2(1H)-one tautomer. cymitquimica.com The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. Spectroscopic studies, particularly NMR, are crucial for determining the predominant tautomeric form in a given environment. mdpi.com Intramolecular hydrogen bonding between the hydroxyl group and the adjacent amino group can also play a role in stabilizing a particular tautomer. vulcanchem.com

Rearrangement reactions are also a possibility for this class of compounds. For example, the Dimroth rearrangement, observed in related heterocyclic systems, involves the ring opening of a heterocyclic compound and subsequent re-cyclization to form an isomer. mdpi.com

Detailed Mechanistic Elucidation using Advanced Spectroscopic Techniques

The detailed mechanistic elucidation of reactions involving this compound relies heavily on advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural confirmation of reactants, intermediates, and products. researchgate.netacs.org Advanced NMR techniques such as COSY, HSQC, and HMBC can establish connectivity within the molecule, while NOESY can provide information about spatial proximity of atoms, which is crucial for determining stereochemistry and conformation. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of elemental compositions of compounds. researchgate.net It is also invaluable for identifying reaction intermediates and byproducts.

Infrared (IR) and Raman Spectroscopy: FTIR and FT-Raman spectroscopy are used to identify functional groups present in the molecule by observing their characteristic vibrational frequencies. acs.orgresearchgate.net These techniques are useful for monitoring the progress of a reaction by observing the appearance or disappearance of specific functional group absorptions.

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a crystalline compound, confirming its constitution and stereochemistry. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with spectroscopic data to model reaction mechanisms, predict reactivity, and understand the electronic structure of the molecule. mdpi.comresearchgate.net

Role of Electronic and Steric Effects on Reactivity Patterns

The reactivity of this compound is governed by a combination of electronic and steric effects.

Electronic Effects:

The electron-donating amino and hydroxyl groups increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack and influencing the regioselectivity of such reactions. vulcanchem.com

The electron-withdrawing chlorine atom decreases the electron density of the ring, making it more susceptible to nucleophilic attack, particularly at the carbon to which it is attached. vulcanchem.com The activating effect of a nitro group in a similar position for nucleophilic aromatic substitution has been noted. researchgate.net

The pyridine nitrogen atom is also electron-withdrawing, which generally deactivates the ring towards electrophilic substitution compared to benzene.

Steric Effects:

The substituents on the pyridine ring can sterically hinder the approach of reagents to adjacent positions. For example, a bulky group at a position ortho to the chlorine atom could slow down the rate of nucleophilic substitution at that position.

In some cases, steric effects can influence the regioselectivity of a reaction, favoring attack at a less hindered site. Studies on related substituted pyridines have shown that steric hindrance can impact the rate of reactions. chemrxiv.org

Theoretical and Computational Chemistry Studies of 5-amino-3-chloropyridin-2-ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the molecular and electronic structure of 5-Amino-3-chloropyridin-2-ol. researchgate.net These methods are used to optimize the molecular geometry and predict a variety of electronic properties that are key to its reactivity. researchgate.net

DFT calculations, often employing basis sets like 6-311++G(d,p), are used to determine the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net For substituted pyridines, the HOMO is typically distributed over the pyridine ring and its electron-donating substituents, like the amino group. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of these calculations. MEP maps illustrate the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the oxygen and nitrogen atoms would represent regions of negative potential, susceptible to electrophilic attack, while hydrogen atoms of the amino and hydroxyl groups would be areas of positive potential.

These computational analyses provide a detailed picture of the molecule's electronic landscape, which is essential for predicting its behavior in chemical reactions and biological interactions. mdpi.com

Table 1: Calculated Electronic Properties of a Substituted Aminopyridine Derivative (Illustrative) Note: These are typical values for similar compounds and serve as an illustration.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Dipole Moment (μ) | 3.5 D |

Conformational Analysis and Tautomerism Studies of Pyridinol Derivatives

Pyridinol derivatives, including this compound, can exist in different tautomeric forms, primarily the pyridin-2-ol (hydroxy) and pyridin-2-one (keto) forms. mdpi.com The equilibrium between these tautomers is a critical aspect of their chemistry, influencing their structure, reactivity, and biological function. researchgate.net

Computational studies have extensively investigated the tautomerism of the parent compound, 2-hydroxypyridine. mdpi.comchemrxiv.org These studies show that in the gas phase, the 2-hydroxypyridine form is generally more stable by a small margin. mdpi.com However, in polar solvents and the solid state, the equilibrium shifts significantly to favor the 2-pyridone tautomer. mdpi.com This shift is attributed to the greater polarity of the pyridone form and its ability to form stronger intermolecular hydrogen bonds.

For this compound, the amino and chloro substituents would further influence this tautomeric equilibrium. Electron-donating groups like the amino group (–NH2) and electron-withdrawing groups like chlorine (–Cl) can affect the electron density of the pyridine ring and the stability of the respective tautomers. mdpi.com Quantum chemical calculations are employed to determine the relative energies and, therefore, the relative stability of the possible tautomers of the substituted compound in different environments (gas phase and solvents). acs.orgnih.gov These calculations help predict the predominant tautomeric form under specific conditions, which is crucial for understanding its interaction with biological targets.

Table 2: Relative Tautomer Stability for 2-Hydroxypyridine (Model System) Source: Based on findings from computational studies. mdpi.comchemrxiv.org

| Condition | More Stable Tautomer | Approximate Energy Difference (ΔE) |

|---|---|---|

| Gas Phase | 2-Hydroxypyridine (Enol) | ~3 kJ/mol |

| Aqueous Solution | 2-Pyridone (Keto) | ~12 kJ/mol |

| Cyclohexane | Comparable Amounts | - |

| Solid State | 2-Pyridone (Keto) | Predominantly Favored |

Reaction Pathway Modeling and Transition State Analysis

Theoretical chemistry provides the tools to model the entire course of a chemical reaction involving this compound. By mapping the potential energy surface, researchers can identify the most favorable reaction pathways, locate intermediate structures, and characterize the transition states that connect them. acs.org

This modeling is crucial for understanding reaction mechanisms and predicting reactivity. For instance, in an electrophilic substitution reaction on the pyridine ring, calculations can determine the activation energy barriers for attack at different positions, thereby predicting the regioselectivity of the reaction. Similarly, for reactions involving the amino or hydroxyl groups, transition state analysis can elucidate the step-by-step mechanism.

The process involves using quantum chemical methods to calculate the energies of reactants, products, and a series of molecular geometries along the reaction coordinate. The highest point on the lowest energy path between reactants and products corresponds to the transition state. mdpi.com The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. These computational approaches can shed light on the roles of catalysts or solvent molecules in stabilizing transition states and facilitating the reaction. rsc.org

Molecular Dynamics Simulations of this compound Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations are particularly powerful for studying how this compound interacts with its environment, such as solvent molecules or a biological macromolecule like an enzyme or receptor. mdpi.com

In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules or embedded in a lipid membrane), and the forces on each atom are calculated using a classical force field. mdpi.com Newton's equations of motion are then solved iteratively to simulate the movement of the atoms over time, generating a trajectory that reveals the molecule's conformational changes, diffusion, and interactions.

For example, MD simulations have been used to study how a related compound, 2-amino-3-chloropyridine amide, binds to a non-competitive site on the fatty acid amide hydrolase (FAAH) enzyme. mdpi.com These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. By analyzing the trajectory, researchers can understand the stability of the binding pose and the role of specific amino acid residues in the binding pocket, providing a rationale for the molecule's inhibitory mechanism. mdpi.com

Structure-Activity Relationship (SAR) Prediction Methodologies for Ligand Design

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how a molecule's chemical structure relates to its biological activity. gardp.org The goal is to identify which parts of a molecule (the pharmacophore) are essential for its function and which can be modified to improve properties like potency, selectivity, and safety. oncodesign-services.com

For this compound, an SAR study would involve the synthesis of a series of analogues where each part of the molecule is systematically modified. For example, the amino group could be alkylated, the chloro substituent could be replaced with other halogens or functional groups, and the hydroxyl group could be derivatized. These new compounds would then be tested in a biological assay (e.g., a kinase inhibition assay). nih.gov

The resulting data, which correlates structural changes with changes in activity (like IC50 values), allows medicinal chemists to build a model of the SAR. mdpi.com This model guides the design of new, potentially more effective compounds. Computational tools can assist in this process by predicting how proposed structural changes might affect binding to a target protein, helping to prioritize which analogues to synthesize. oncodesign-services.com

Table 3: Illustrative Structure-Activity Relationship (SAR) Table for a Hypothetical Kinase Inhibitor Series Based on the this compound Scaffold

| Compound | R1 (at position 5) | R2 (at position 3) | R3 (at position 2) | Kinase IC50 (nM) |

|---|---|---|---|---|

| Parent | -NH₂ | -Cl | -OH | 500 |

| Analogue 1 | -NHCH₃ | -Cl | -OH | 250 |

| Analogue 2 | -NH₂ | -Br | -OH | 450 |

| Analogue 3 | -NH₂ | -F | -OH | 700 |

| Analogue 4 | -NH₂ | -Cl | -OCH₃ | >10000 |

Quantitative Structure-Property Relationship (QSPR) Modeling for Reaction Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a compound with its physical or chemical properties. springernature.com Unlike SAR, which typically focuses on biological activity, QSPR can be applied to predict a wide range of properties, including reactivity in chemical reactions. researchgate.net

To build a QSPR model for reaction prediction, a dataset of related compounds (e.g., various substituted pyridines) with known experimental reactivity data (such as reaction rates or yields) is assembled. For each molecule in the dataset, a large number of numerical "descriptors" are calculated. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Based on the 3D shape of the molecule.

Electronic descriptors: Such as partial charges, dipole moments, and HOMO/LUMO energies.

Physicochemical descriptors: Like logP and molar refractivity. plos.org

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Genetic Function Approximation (GFA) and Artificial Neural Networks (ANN), are then used to find the best correlation between a subset of these descriptors and the experimental property. researchgate.netnih.gov The resulting equation or model can then be used to predict the reactivity of new, untested compounds based solely on their calculated descriptors, providing a powerful tool for screening virtual libraries and prioritizing synthetic targets. springernature.com

Table 4: Common Classes of Molecular Descriptors Used in QSPR Modeling

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Atom Count | Basic composition |

| Topological | Wiener Index, Kier & Hall Indices | Atomic connectivity and branching |

| Geometric | Molecular Surface Area, Volume | 3D size and shape |

| Electronic | HOMO/LUMO energies, Partial Charges | Electron distribution and reactivity |

| Physicochemical | LogP, Molar Refractivity | Bulk properties related to solubility and polarity |

Applications of 5-amino-3-chloropyridin-2-ol As a Versatile Chemical Building Block

Precursor in the Synthesis of Complex Heterocyclic Systemsa2bchem.com

The pyridine ring is a fundamental scaffold in heterocyclic chemistry, found in numerous biologically significant molecules. researchgate.net Compounds like 5-Amino-3-chloropyridin-2-ol, which are functionally rich, serve as crucial starting materials for synthesizing more elaborate heterocyclic structures. a2bchem.comresearchgate.net The presence of nucleophilic amino and hydroxyl groups, combined with the electrophilic nature of the chlorinated pyridine ring, allows for a wide range of cyclization and condensation reactions. vulcanchem.com These reactions are instrumental in creating fused and polycyclic systems with potential applications in medicinal chemistry and materials science. rsc.org

The strategic placement of reactive sites on the this compound backbone makes it an ideal candidate for constructing fused heterocyclic systems, where one or more additional rings are built onto the initial pyridine frame. The amino group can readily react with dicarbonyl compounds or their equivalents to form new heterocyclic rings. For instance, derivatives of 3(5)-aminopyrazoles are extensively used as precursors in the synthesis of condensed systems like pyrazolo[1,5-a]pyrimidines. mdpi.com Similarly, the amino group of a substituted pyridine can undergo condensation and cyclization to form fused systems, a common strategy in the preparation of bioactive compounds. a2bchem.com

One established method involves the reaction of an aminopyridine with compounds that can engage in a [3+3] type condensation, leading to new six-membered rings fused to the original pyridine. organic-chemistry.org Another approach is the reaction of a precursor like 2-amino-5-chloropyridine with pyrazine-2,3-dianhydride to create fused pyrrolo[3,4-b]pyrazine systems, which are intermediates for complex molecules. google.com

Table 1: Examples of Fused Heterocyclic Systems from Aminopyridine Precursors

| Precursor Type | Reactant | Fused System Formed |

| Aminopyridine | Dicarbonyl Compound | Fused Pyrimidine Ring |

| 2-Amino-5-chloropyridine | Pyrazine-2,3-dianhydride | Pyrrolo[3,4-b]pyrazine google.com |

| 3-Amino-2-chloropyridine | 2-Furylboronic acid | Furyl-substituted Pyridine researchgate.net |

| Aminopyrazole | β-Ketoester | Pyrazolo[1,5-a]pyrimidine mdpi.com |

Beyond simple fused systems, this compound has the potential to be integrated into complex polycyclic frameworks. This is often achieved through multi-step synthetic sequences where the pyridine derivative serves as a key anchor or scaffold. A powerful strategy for building such structures is the intramolecular Diels-Alder reaction of furan (IMDAF). In this approach, a furan moiety is first attached to the aminopyridine precursor, which then undergoes an intramolecular cyclization to generate a highly complex and stereochemically rich polycyclic system. researchgate.net

Research has demonstrated that allylamino-ortho-furylarenes can undergo IMDAF reactions to produce complex fused polycyclic heterocycles, which can be further transformed into functionalized phenanthridines. researchgate.net The application of transition-metal-catalyzed ring-opening reactions on oxabicyclic alkenes also provides a robust method for synthesizing enantioselective nitrogen-substituted polycyclic heterocycles. scholaris.ca These synthetic strategies highlight the utility of aminopyridine building blocks in accessing novel and intricate molecular scaffolds. rsc.org

Construction of Fused Pyridine Ring Systems

Role in Ligand Design for Coordination Chemistryvulcanchem.com

The structure of this compound is well-suited for applications in coordination chemistry. The amino and hydroxyl groups are positioned in such a way that they can act as a bidentate ligand, chelating to a single metal center through the nitrogen and oxygen atoms. vulcanchem.com This chelation can form stable five- or six-membered rings with transition metal ions such as Copper(II) or Iron(III). vulcanchem.com

The formation of these metal complexes has implications for catalysis, where the metal center can be tuned for specific reactivity, and in the development of metal-organic frameworks (MOFs). While direct studies on this compound as a ligand are not widely documented, the behavior of structurally related compounds like 4-Amino-5-methylpyridin-2-ol and 2-Amino-6-chloropyridin-4-ol provides strong evidence for its potential. vulcanchem.com The pyridine nitrogen atom can also participate in coordination, potentially allowing the molecule to act as a bridging ligand between multiple metal centers.

Intermediate in the Synthesis of Bioactive Molecules (Non-Clinical Focus)a2bchem.comambeed.com

Substituted chloropyridines are important intermediates in the synthesis of a wide range of bioactive molecules, including pharmaceuticals and agrochemicals. a2bchem.comsci-hub.se The title compound, by virtue of its functional groups, can be strategically modified to build complex target molecules. For example, 3-chloro-pyridin-2-amine is a known by-product in the synthesis of the insecticide chlorantraniliprole. nih.gov Similarly, N-pyridylpyrazole derivatives, which often start from chloropyridine amines, have shown significant fungicidal and insecticidal potential. researchgate.net

In medicinal chemistry, 2-aminopyridine derivatives are considered important pharmacophores. researchgate.net The synthesis of novel antibacterial agents, such as 1,4-benzoxazine MenB inhibitors for Mycobacterium tuberculosis, has utilized 2-Amino-3-chloropyridine as a key building block. a2bchem.com Furthermore, related aminopyridines are precursors in the synthesis of antagonists for receptors like mGlu5 and P2Y12, which are targets in drug discovery. gu.se These examples underscore the role of this class of compounds as versatile intermediates for molecules with significant biological relevance, focusing on the synthetic pathways rather than clinical outcomes.

Potential Applications in Polymer and Material Science Researchgu.se

Pyridine derivatives are incorporated into various materials, including polymers, dyes, and functional organic frameworks. researchgate.netgu.se The amino and hydroxyl groups on this compound are reactive functional handles that can be used for polymerization. For instance, the amino group can react with carboxylic acid derivatives to form polyamides, while the hydroxyl group can react to form polyesters or polyethers.

These monomers can be integrated into covalent organic frameworks (COFs), which are crystalline porous polymers with applications in catalysis and gas storage. acs.org The defined structure and functionality of the pyridine building block can impart specific properties to the resulting material. Additionally, pyridine-containing compounds are used as building blocks for organic light-emitting diode (OLED) materials, dye-sensitized solar cells, and other electronic materials, suggesting a potential, though underexplored, role for this compound in advanced materials research. ambeed.com

Derivatization for Enhanced Chemical Functionality

Derivatization is the process of chemically modifying a compound to produce a new compound with different properties or functionalities. This compound offers multiple sites for such modifications. The amino group can be acylated, alkylated, or participate in cross-coupling reactions like the Buchwald-Hartwig amination. acs.org The hydroxyl group can be converted into an ether via Williamson ether synthesis or transformed into a better leaving group, such as a triflate, to enable cross-coupling reactions at that position. researchgate.net

The chlorine atom on the pyridine ring can be substituted through nucleophilic aromatic substitution reactions or serve as a handle for palladium-catalyzed cross-coupling reactions like Suzuki or Stille couplings to introduce new carbon-carbon bonds. researchgate.netgu.se Furthermore, the pyridine ring itself can be subjected to further halogenation; for example, 2-amino-5-chloropyridine can be reacted with N-chlorosuccinimide to yield 2-amino-3,5-dichloropyridine. google.com These derivatization strategies significantly expand the synthetic utility of the parent molecule, allowing access to a wide array of new chemical entities.

Table 2: Examples of Derivatization Reactions for Substituted Pyridines

| Functional Group | Reaction Type | Reagent Example | Resulting Functional Group |

| Amino (-NH2) | Acylation | Acetic Anhydride | Amide (-NHCOR) |

| Amino (-NH2) | Buchwald-Hartwig Coupling | Aryl Halide, Pd Catalyst | Diaryl- or Alkyl-Amine acs.org |

| Hydroxyl (-OH) | O-Alkylation | Alkyl Halide, Base | Ether (-OR) researchgate.net |

| Hydroxyl (-OH) | Tr-iflate Formation | Triflic Anhydride | Triflate (-OTf) researchgate.net |

| Chloro (-Cl) | Suzuki Coupling | Arylboronic Acid, Pd Catalyst | Aryl-substituted Pyridine researchgate.net |

| Pyridine Ring | Chlorination | N-chlorosuccinimide (NCS) | Additional Chloro-substituent google.com |

Molecular Interactions and Biochemical Research Mechanism-focused, Non-clinical

Investigations into Enzyme-Substrate Interactions at the Molecular Level

While direct enzymatic studies on 5-Amino-3-chloropyridin-2-ol are not extensively documented, research on structurally related compounds provides a framework for understanding its potential enzyme interactions. Analogs featuring the chloropyridine core have been identified as inhibitors of various enzymes, demonstrating the scaffold's utility in modulating biological activity.

For instance, a derivative containing a 2-amino-3-chloropyridine ring has been investigated as a non-competitive inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in cannabinoid signaling. mdpi.com Molecular dynamics and computational studies suggest that the inhibitor binds to a site distinct from the active site, and a hydrogen bond between the amino group and the T488 residue is a key interaction. mdpi.com

In a different context, ester derivatives of 5-chloropyridin-3-ol have been developed as potent covalent inhibitors of the SARS-CoV-2 3CL protease (3CLpro). nih.gov These molecules function by acylating the active site cysteine (Cys145), which acts as a nucleophile, thereby blocking the enzyme's catalytic activity. nih.gov This highlights how the chloropyridinol scaffold can be adapted to create mechanism-based inhibitors.

The table below summarizes enzyme interactions for compounds structurally related to this compound.

| Enzyme Target | Related Compound Structure | Mechanism of Interaction | Research Focus |

| Fatty Acid Amide Hydrolase (FAAH) | 2-Amino-3-chloropyridine amide derivative | Non-competitive inhibition; H-bond with T488. mdpi.com | Neuropathic pain and inflammation. mdpi.com |

| SARS-CoV-2 3CLpro | Indole carboxylic acid ester of 5-chloropyridin-3-ol | Covalent inhibition via acylation of active site Cys145. nih.gov | Antiviral agent development. nih.gov |

| Checkpoint Kinase 1 (CHK1) | 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles | ATP-competitive inhibition. acs.org | Anticancer agent development. acs.org |

| Salt-Inducible Kinases (SIKs) | Pyrido[2,3-d]pyrimidin-7-one analogues | ATP-competitive inhibition; interaction with back-pocket. biorxiv.org | Design of selective chemical probes. biorxiv.org |

Receptor Binding Profile Analysis for Ligand Efficacy Principles (Theoretical and In Vitro)

The analysis of how ligands like this compound and its analogs bind to biological receptors is crucial for understanding the principles of ligand efficacy. Theoretical and in vitro studies on related pyridine structures have shed light on the structural modifications that influence binding affinity and selectivity.

Key principles derived from analogous compounds include:

Halogenation Effects : The presence of halogen atoms, such as the chlorine in this compound, can enhance binding affinity or improve metabolic stability in target proteins.

Stereochemistry : The biological activity of chiral molecules is often dependent on their specific configuration. For related β-amino alcohol structures, enantiomeric purity is frequently a critical factor for achieving high receptor binding affinity. vulcanchem.com

Substituent Effects : The nature and position of substituents on the pyridine ring can modulate the acidity and basicity of the molecule, which in turn affects receptor interactions. mdpi.com For example, studies on 8-amino-2,6-methano-3-benzazocines, which are structurally distinct but share an amino-substituted aromatic system, found that secondary arylamino appendages resulted in the highest affinity for opioid receptors. acs.org

The following table outlines how structural features in related compounds influence their receptor or protein interactions.

| Structural Feature | Influence on Binding/Efficacy | Example Compound Class |

| Halogenation | May enhance binding affinity and metabolic stability. | Halogenated Pyridine Derivatives. |

| Chiral Center | Enantiomeric purity is often critical for receptor affinity. vulcanchem.com | (2R)-2-amino-2-(6-chloropyridin-3-yl)ethanol. vulcanchem.com |

| Amino Group Position/Type | Secondary arylamino groups showed high affinity. acs.org | 8-Amino-2,6-methano-3-benzazocines. acs.org |

| Fused Rings | Can improve ligand efficiency and potency. acs.org | Imidazo[4,5-c]pyridines and Isoquinolines. acs.org |

Mechanism of Biotransformation by Microbial Systems

The biodegradation of pyridine derivatives is an important area of environmental and biochemical research. Studies on the microbial metabolism of pyridin-2-ols have identified specific pathways and enzymes responsible for their breakdown. The bacterium Burkholderia sp. MAK1 has been shown to be an efficient biocatalyst for the transformation of various pyridin-2-ols. nih.gov

The primary mechanism for the microbial catabolism of these compounds involves hydroxylation of the pyridine ring. nih.govnih.gov For 3-substituted pyridin-2-ols, including 3-chloropyridin-2-ol, Burkholderia sp. MAK1 completely metabolizes the compound. nih.gov The proposed pathway begins with an initial hydroxylation step catalyzed by a 2-hydroxypyridine 5-monooxygenase to form dihydroxy- or trihydroxypyridine intermediates, such as 2,5-dihydroxypyridine (25DHP). nih.govnih.gov These hydroxylated metabolites are then typically channeled into the maleamate pathway, where the ring is cleaved and the molecule is broken down into aliphatic products like maleamic acid, maleic acid, and fumaric acid. nih.govresearchgate.net

This biotransformation process is significant as it demonstrates a natural mechanism for the degradation of halogenated aromatic compounds and offers a potential biocatalytic method for producing valuable hydroxylated pyridine synthons. nih.govnih.gov

| Step | Process | Key Enzyme Class | Intermediate/Product | Reference |

| 1 | Initial Ring Hydroxylation | 2-Hydroxypyridine 5-Monooxygenase | 2,5-Dihydroxypyridine (25DHP) | nih.gov |

| 2 | Ring Cleavage | Dioxygenase | Maleamic Acid | nih.govresearchgate.net |

| 3 | Further Metabolism | Hydrolase, Isomerase | Maleic Acid, Fumaric Acid | nih.govresearchgate.net |

Structural Determinants for Molecular Recognition in Biological Systems

The specific arrangement of functional groups on this compound dictates how it is recognized by biological macromolecules like enzymes and receptors. Each component of its structure plays a role in defining its potential interactions.

Pyridine Ring : The aromatic ring serves as the core scaffold. The ring nitrogen can act as a hydrogen bond acceptor, a key interaction seen in the crystal structure of related compounds like 3,5,6-Trichloropyridin-2-ol, where it forms hydrogen-bonded dimers. researchgate.net

Hydroxyl Group (-OH) : The hydroxyl group at the C2 position is a potent hydrogen bond donor and acceptor. This enhances the molecule's hydrogen-bonding capacity, which influences its solubility and interactions with protein active sites.

Amino Group (-NH₂) : The amino group at the C5 position is a key hydrogen bond donor. In studies of a related 2-amino-3-chloropyridine inhibitor of FAAH, this group was shown to form a crucial hydrogen bond with the threonine residue T488, anchoring the ligand in its binding site. mdpi.com It also enhances the nucleophilicity of the ring system.

Chlorine Atom (-Cl) : The electron-withdrawing nature of the chlorine atom at the C3 position alters the electronic distribution of the pyridine ring. This can influence pKa values and the strength of hydrogen bonds. Halogen atoms can also participate in halogen bonds and may enhance binding affinity or improve metabolic stability. researchgate.net

The table below summarizes the roles of these structural features.

| Structural Determinant | Function in Molecular Recognition |

| Pyridine Nitrogen | Hydrogen bond acceptor. researchgate.net |

| C2-Hydroxyl Group | Hydrogen bond donor and acceptor; influences solubility. |

| C5-Amino Group | Hydrogen bond donor; enhances nucleophilicity. mdpi.com |

| C3-Chlorine Atom | Modulates electronic properties; potential for halogen bonding; can enhance affinity and stability. researchgate.net |

Design Principles for Selective Molecular Probes

A molecular probe is a selective small molecule used to study the function of a specific biological target, such as a protein, in cells or in vivo. The development of such probes from scaffolds like this compound relies on established principles of medicinal chemistry and chemical biology.

One key strategy is scaffold hybridization or morphing . This involves combining structural elements from different lead compounds to generate novel chemical matter with improved properties. For example, researchers developed potent and selective CHK1 inhibitors by hybridizing a 2-aminoisoquinoline scaffold with a 2-aminopyridine scaffold, which ultimately led to a series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles with good oral bioavailability. acs.orgacs.org

Another principle is the structure-based design to optimize interactions with specific regions of a target's binding site. In the development of selective salt-inducible kinase (SIK) inhibitors, substitutions were systematically made on a pendant pyridyl moiety to improve interactions with the "back pocket" of the kinase ATP-binding site, while other modifications addressed the solvent-exposed region. biorxiv.org This approach allows for fine-tuning of both potency and selectivity.

| Design Principle | Objective | Example Application |

| Scaffold Hybridization/Morphing | Combine desirable properties (e.g., potency, ADME) from different scaffolds. acs.org | Development of CHK1 inhibitors from pyridine and isoquinoline fragments. acs.orgacs.org |

| Structure-Based Optimization | Fine-tune interactions with specific sub-pockets of a binding site to enhance potency and selectivity. biorxiv.org | Design of SIK inhibitors by modifying a pyridyl moiety. biorxiv.org |

| Bioisosteric Replacement | Modulate physicochemical and pharmacological properties while maintaining key binding interactions. researchgate.net | Use of thiophene as a phenyl isostere in NAPE-PLD inhibitors. researchgate.net |

| Minimizing Off-Target Activity | Ensure the probe interacts specifically with the intended target to produce reliable biological data. biorxiv.org | Kinase selectivity profiling against a broad panel. biorxiv.org |

Advanced Analytical Methodologies for the Study of 5-amino-3-chloropyridin-2-ol

High-Resolution NMR Spectroscopy for Structural and Dynamic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 5-Amino-3-chloropyridin-2-ol. mdpi.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment.

In a typical ¹H NMR spectrum of this compound, distinct signals would correspond to the aromatic protons on the pyridine ring and the protons of the amino (NH₂) and hydroxyl (OH) groups. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings. For instance, the protons on the pyridine ring are expected to appear in the aromatic region, with their specific shifts influenced by the positions of the electron-withdrawing chlorine atom and the electron-donating amino and hydroxyl groups. The coupling patterns (e.g., doublets, triplets) arising from spin-spin interactions between adjacent protons would further help to confirm their relative positions on the ring. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish proton-proton and proton-carbon correlations, respectively, providing definitive structural confirmation.

Quantitative NMR (qNMR) can also be utilized for purity assessment by comparing the integral of an analyte's signal to that of a certified internal standard of known concentration. ox.ac.uk This method allows for the determination of absolute purity without the need for a specific reference standard of the analyte itself. ox.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table presents expected chemical shift ranges based on general principles and data for similar substituted pyridine compounds. Actual values may vary depending on the solvent and experimental conditions.

| Atom Type | Nucleus | Predicted Chemical Shift (δ) ppm | Notes |

| Aromatic CH | ¹H | 6.0 - 8.0 | The specific position is highly dependent on the electronic effects of the substituents. |

| Amino (NH₂) | ¹H | 4.0 - 6.0 | Broad signal; position and visibility can be solvent and concentration dependent. |

| Hydroxyl (OH) | ¹H | 9.0 - 12.0 | Broad signal, often exchanges with D₂O; position varies with solvent and temperature. |

| Aromatic C-Cl | ¹³C | 120 - 140 | Carbon atom directly attached to chlorine. |

| Aromatic C-NH₂ | ¹³C | 135 - 155 | Carbon atom directly attached to the amino group. |

| Aromatic C-OH | ¹³C | 150 - 165 | Carbon atom directly attached to the hydroxyl group (in the pyridin-2-one tautomer). |

| Aromatic CH | ¹³C | 100 - 130 | Aromatic carbons bonded to hydrogen. |

Mass Spectrometry Techniques in Reaction Monitoring and Identification of Metabolites

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is extensively used for determining the molecular weight of compounds, confirming their elemental composition, and elucidating their structure.

In the context of this compound, High-Resolution Mass Spectrometry (HRMS) is particularly valuable. It can determine the mass of the parent ion with high accuracy, allowing for the confirmation of its elemental formula (C₅H₅ClN₂O). This is a critical step in verifying the identity of a newly synthesized compound. For example, in the synthesis of related chloropyridinyl esters, HRMS was used to confirm the calculated mass of the product, providing strong evidence of successful esterification. mdpi.com

MS is also instrumental in monitoring the progress of a chemical reaction. By taking small aliquots from the reaction mixture over time and analyzing them by MS, chemists can track the disappearance of starting materials and the appearance of the desired product, identified by its specific m/z value. This allows for the optimization of reaction conditions such as temperature and reaction time.

Furthermore, when coupled with a separation technique like liquid chromatography (LC-MS), mass spectrometry is a key tool for identifying metabolites. If this compound were administered in a biological system, its metabolites could be identified by searching for predicted mass changes corresponding to common metabolic transformations, such as oxidation (addition of 16 Da) or glucuronidation (addition of 176 Da).

Table 2: High-Resolution Mass Spectrometry Data for a Related Compound Illustrative data for a derivative, 5-chloropyridin-3-yl 2-acetoxybenzoate, demonstrating the accuracy of HRMS. mdpi.com

| Compound | Ion Type | Calculated m/z | Found m/z |

| 5-chloropyridin-3-yl 2-acetoxybenzoate | [M+H]⁺ | 292.03711 | 292.03630 |

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal.

For this compound, a successful single-crystal X-ray analysis would yield a wealth of information, including:

Bond Lengths and Angles: Precise measurements of all bond distances and angles, confirming the pyridine ring structure and the connectivity of the substituents.

Tautomeric Form: The ability to distinguish between the -ol and -one tautomers in the solid state. For example, it would confirm whether the oxygen is a hydroxyl group (-OH) or a carbonyl group (=O) as part of a pyridinone ring.

Intermolecular Interactions: A detailed map of hydrogen bonds and other non-covalent interactions (e.g., π-π stacking) that dictate how the molecules pack together in the crystal lattice.

While a crystal structure for this compound is not publicly available, analysis of the related compound 2-amino-5-chloropyridinium salicylate demonstrates the power of the technique. The study revealed how a proton transfer occurred from the acid to the pyridine nitrogen and detailed the hydrogen bonding network between the cation and anion. This level of detail is crucial for understanding the physicochemical properties of the compound in its solid form.

Table 3: Illustrative Crystallographic Data for 2-amino-5-chloropyridinium salicylate

| Parameter | Value |

| Chemical Formula | C₅H₆ClN₂⁺ · C₇H₅O₃⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.3489 (16) |

| b (Å) | 18.933 (2) |

| c (Å) | 11.3211 (14) |

| β (°) | 101.735 (2) |

| Volume (ų) | 2801.4 (6) |

| Temperature (K) | 100 |

Chromatographic Techniques for Purity Assessment and Reaction Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, chromatographic methods are vital for assessing purity and analyzing the composition of complex reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for this purpose. A sample is dissolved in a solvent and pumped through a column packed with a stationary phase. The components of the mixture separate based on their differential interactions with the stationary and mobile phases. Purity is assessed by detecting the separated components as they exit the column, typically with an ultraviolet (UV) detector. The purity of the sample is estimated from the relative area of the main peak compared to the total area of all peaks in the chromatogram.

A validated HPLC-UV method was developed for the sensitive detection of the related genotoxic impurity, 5-amino-2-chloropyridine (5A2Cl), in an active pharmaceutical ingredient. nih.gov This method demonstrates the utility of HPLC for separating and quantifying trace amounts of pyridine-based compounds. nih.gov The principles of this method, including the choice of column, mobile phase composition, and detection wavelength, are directly applicable to developing a purity assay for this compound.

Table 4: HPLC Conditions for Analysis of a Related Aminochloropyridine nih.gov

| Parameter | Condition |

| Column | C18 (150 x 4.6 mm, 2.7 µm) |

| Mobile Phase | Water (pH 3 with H₃PO₄) : Methanol (50:50, v/v) |

| Flow Rate | 0.7 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) is another valuable, simpler chromatographic technique used for rapid reaction monitoring and preliminary purity checks, offering a quick visualization of the components in a mixture. researchgate.net

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of spectroscopy. These methods provide a much more comprehensive analysis than either technique alone.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern analytical chemistry. In this technique, the effluent from an HPLC column is directed into the ion source of a mass spectrometer. This allows for the separation of a mixture's components, followed by the immediate determination of the molecular weight of each separated component. LC-MS/MS (tandem mass spectrometry) takes this a step further by isolating a specific ion and fragmenting it to obtain structural information, enhancing specificity and sensitivity. ca.gov This is the premier technique for identifying and quantifying drug metabolites in biological fluids. ca.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, suitable for volatile and thermally stable compounds. researchgate.net While this compound itself may have low volatility, it could be derivatized to a more volatile form for GC-MS analysis. This technique is highly effective for separating complex mixtures and identifying unknown components with high confidence. researchgate.net The use of advanced methods like comprehensive two-dimensional gas chromatography (GC×GC) coupled with MS can provide exceptional resolving power for extremely complex samples. researchgate.net

These hyphenated techniques are essential for a complete understanding of this compound, from confirming its identity and purity in a simple solution to detecting and identifying it at trace levels within a complex biological or environmental matrix.

Future Perspectives and Emerging Research Avenues for 5-amino-3-chloropyridin-2-ol

Development of Asymmetric Synthetic Routes

The creation of chiral molecules with high enantiomeric purity is a paramount objective in medicinal chemistry and materials science. For substituted pyridinols like 5-Amino-3-chloropyridin-2-ol, the development of asymmetric synthetic routes is a critical frontier. Current research focuses on catalytic enantioselective methods that can introduce chirality efficiently and with high stereocontrol.

Future research will likely concentrate on the design and application of novel chiral catalysts for the synthesis of functionalized pyridines. acs.org A significant challenge has been the paradox between achieving broad reactivity and high stereoselectivity, as introducing chiral elements near the nitrogen atom can cause steric hindrance that limits catalytic activity. acs.org Innovations include the development of chiral pyridine units (CPUs) with rigid, fused-ring frameworks that minimize local steric hindrance while allowing for a tunable peripheral environment to ensure both reactivity and selectivity. acs.org

Promising strategies that could be adapted for this compound derivatives include:

Catalytic Asymmetric Annulation: Chiral amino phosphine catalysts have been successfully used for [4+2] annulation reactions to create densely functionalized and enantioenriched tetrahydropyridines under ambient conditions. nih.gov

Rhodium-Catalyzed Carbometalation: A highly regio- and enantioselective Rh-catalyzed carbometalation of dihydropyridines has been shown to produce 3-substituted tetrahydropyridines, which are valuable precursors to enantioenriched piperidines. nih.gov This method demonstrates broad functional group tolerance and scalability. nih.gov

Copper-Catalyzed Alkylation: To overcome the low reactivity of some pyridine substrates towards nucleophilic addition, methods using Lewis acid activation in conjunction with copper-chiral diphosphine ligand catalysts are being explored. researchgate.net This approach allows for the enantioselective introduction of various alkyl chains with high functional group tolerance. researchgate.net

The development of these de novo asymmetric routes is crucial as many current methods rely on the elaboration of existing α-amino acids, which can be inefficient. nih.gov New approaches that build lactam-constrained α-amino acid building blocks from the ground up offer a pathway to novel peptidomimetics. nih.gov

| Catalytic System | Reaction Type | Key Advantages | Potential Application for Pyridinols |

| Chiral Amino Phosphine | [4+2] Annulation | High stereocontrol, ambient conditions, access to tetrahydropyridines. nih.gov | Asymmetric synthesis of precursors to chiral pyridinols. |

| Rhodium / Chiral Ligand | Asymmetric Carbometalation | High regio- and enantioselectivity, broad functional group tolerance, scalable. nih.gov | Introduction of chiral substituents onto the pyridine ring. |

| Copper / Chiral Diphosphine | Asymmetric Alkylation | High enantioselectivity, activation of poorly reactive substrates via Lewis acids. researchgate.net | Direct asymmetric functionalization of the pyridinol core. |

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by transforming how researchers plan and execute molecular construction. researchgate.net For a target like this compound, these computational tools offer powerful capabilities for accelerating discovery and optimization. mdpi.com

Further applications of AI/ML in the context of pyridinol synthesis include:

Reaction Outcome Prediction: AI algorithms can accurately predict the products and yields of chemical reactions, helping chemists to prioritize experiments and avoid unproductive pathways. researchgate.net

Lead Compound Optimization: In drug discovery, computational tools can predict how structural modifications to the pyridinol core will affect properties like binding affinity and pharmacokinetics, guiding the design of more potent and effective derivatives. auctoresonline.org

Catalyst Discovery: ML models can accelerate the discovery of new catalysts by identifying patterns in data that correlate catalyst structure with performance. researchgate.net

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models, built using ML algorithms like Support Vector Machines (SVR) or Random Forest, can predict the biological or material properties of novel pyridine derivatives before they are synthesized. researchgate.netscielo.brkneopen.com For instance, ML models have been used to design new pyridine-quinoline compounds as corrosion inhibitors by predicting their efficiency. kneopen.com

The integration of these AI tools into automated synthesis platforms represents a paradigm shift, moving towards fully unmanned systems for chemical synthesis that can design, execute, and analyze experiments with minimal human intervention. mdpi.com

Exploration in Photochemistry and Electrochemistry

Photochemical and electrochemical methods offer unique, sustainable, and powerful alternatives to traditional thermal reactions for synthesizing and functionalizing organic molecules. These techniques provide access to reactive intermediates and reaction pathways that are often inaccessible under conventional conditions.